D-Methioninol

Description

Overview of D-Methioninol as a Chiral Amino Alcohol

This compound, known systematically as (R)-2-Amino-4-(methylthio)-1-butanol, is classified as a chiral amino alcohol. This class of organic compounds is characterized by the presence of both an amine (-NH2) functional group and an alcohol (-OH) functional group. nih.govmedkoo.com The structure of this compound features a chiral center at the carbon atom bonded to the amine group, which imparts it with specific stereochemical properties. researchgate.net This chirality means that this compound is non-superimposable on its mirror image, L-Methioninol. The presence of the sulfur-containing side chain, a characteristic inherited from its parent amino acid, further defines its reactivity and potential applications. researchgate.net Chiral amino alcohols are recognized as important molecular compounds with diverse structures and high selectivity, making them valuable in various scientific fields. evonik.com

This compound as a Methionine Derivative

This compound is a direct derivative of D-methionine, a D-enantiomer of the naturally occurring essential amino acid. nih.gov The transformation from the amino acid to the amino alcohol is typically achieved through the chemical reduction of the carboxylic acid group (-COOH) in D-methionine to a primary alcohol group (-CH2OH). This reduction can be accomplished using various reducing agents. For instance, one established method involves the use of sodium borohydride (B1222165) and iodine in tetrahydrofuran (B95107) to achieve a high-yield conversion of D-methionine into this compound. Because it originates from the "chiral pool"—the collection of abundant, enantiomerically pure compounds from nature—this compound serves as a readily available chiral building block for further chemical synthesis.

Historical Context of this compound Research

The history of this compound is intrinsically linked to the discovery and synthesis of its parent compound, methionine. The story of methionine began in 1922 when researcher J. H. Mueller isolated a "sulfur-containing amino acid," though its correct molecular formula was determined three years later by Odake in Japan, who named it "methionine". The structure of this amino acid was fully elucidated in 1931. A major breakthrough occurred in the post-war period when a team at Degussa AG in Germany achieved the first technically feasible industrial synthesis of DL-methionine (a racemic mixture of both D- and L-forms) in 1946-47.

Significance of Chirality in Amino Alcohols for Biological and Pharmaceutical Applications

Chirality is a fundamental concept in biology and pharmacology because life itself is chiral. Biological systems, such as enzymes and receptors, are composed of chiral molecules like L-amino acids and D-sugars, which create a specific three-dimensional environment. Consequently, these biological targets often interact differently with the two enantiomers of a chiral drug or molecule. One enantiomer may fit perfectly into a receptor site and elicit a desired therapeutic effect, while its mirror image (the other enantiomer) might be inactive or, in some cases, cause unwanted side effects.

This stereoselectivity is critically important in drug development. The production of single-enantiomer drugs has become increasingly vital in the pharmaceutical industry to enhance efficacy and safety. Chiral amino alcohols, including this compound, are valuable as "chiral building blocks" in this endeavor. They provide a pre-existing, enantiomerically pure scaffold that chemists can use to construct larger, more complex pharmaceutical compounds with a specific, desired stereochemistry. This strategy allows for the targeted synthesis of the active enantiomer of a drug, avoiding the complications of dealing with racemic mixtures.

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 87206-44-8 | |

| Chemical Formula | C5H13NOS | |

| Molecular Weight | 135.23 g/mol | |

| Melting Point | 31-33 °C | |

| Appearance | White to off-white solid | |

| Optical Rotation | [α]20/D +21° (c=5 in H2O) |

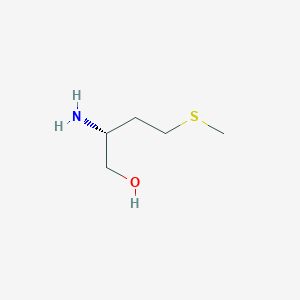

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-4-methylsulfanylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-8-3-2-5(6)4-7/h5,7H,2-4,6H2,1H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIQJGZAEWQQAPN-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87206-44-8 | |

| Record name | Methioninol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087206448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87206-44-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHIONINOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0ML5K7P3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization of D Methioninol

Stereoselective Synthetic Methodologies for D-Methioninol

The primary and most direct route to optically pure this compound involves the stereospecific reduction of its corresponding amino acid, D-methionine, which is readily available from the chiral pool.

Reduction of D-Methionine to this compound

The conversion of the carboxylic acid moiety of D-methionine to a primary alcohol function yields this compound, a transformation that can be achieved using various reducing agents. The key challenge is to employ reagents that selectively reduce the carboxyl group without affecting the thioether side chain.

One effective method involves the use of sodium borohydride (B1222165) in the presence of iodine (NaBH₄-I₂). This reagent system, typically in a solvent like tetrahydrofuran (B95107) (THF), is known to reduce carboxylic acids to alcohols. A study on the L-enantiomer, which is mechanistically identical, reported the successful reduction of L-methionine to L-methioninol in a 65% yield. erowid.org This method is advantageous due to its operational simplicity and the relatively mild conditions required.

More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are also widely used for the reduction of amino acids. erowid.org The general procedure involves the slow addition of the amino acid to a suspension of LiAlH₄ in an anhydrous ethereal solvent, such as THF, followed by refluxing the mixture. While highly efficient, LiAlH₄ is a powerful and pyrophoric reagent that requires stringent anhydrous conditions and careful handling.

A convenient one-pot alternative involves the activation of the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) followed by reduction with sodium borohydride. researchgate.net This approach avoids the harsh conditions associated with LiAlH₄ while still achieving high yields. researchgate.net

| Reducing Agent System | Typical Solvent | Key Features | Reported Yield (for Methionine) |

|---|---|---|---|

| NaBH₄ / I₂ | THF | Mild conditions, operationally simple. | 65% erowid.org |

| LiAlH₄ | THF | Highly efficient, powerful reducing agent; requires strict anhydrous conditions. | General method, high yields expected. |

| CDI / NaBH₄ | THF | Mild, one-pot procedure from N-protected amino acid. | High yields reported for various amino acids. researchgate.net |

Enantioselective Synthesis Approaches

While the reduction of D-methionine is the most common synthetic route, de novo enantioselective methods represent an alternative strategy. These approaches construct the chiral center from prochiral precursors, offering pathways to this compound without relying on the chiral pool. Such syntheses are often multi-step processes that rely on asymmetric transformations to establish the desired stereochemistry.

Examples of relevant enantioselective strategies in the broader context of amino acid and amino alcohol synthesis include:

Asymmetric Reductive Amination: A prochiral β-keto ester or aldehyde corresponding to the this compound backbone could be subjected to asymmetric amination using a chiral amine or a chiral catalyst to install the amine group with the correct (R)-stereochemistry, followed by reduction of the ester.

Asymmetric Hydrogenation: The asymmetric hydrogenation of a suitable enamine or dehydroamino acid precursor using a chiral catalyst (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands) can produce the desired enantiomer with high optical purity.

These methods, while powerful for generating stereochemical diversity, are less frequently employed for the synthesis of this compound itself due to the cost-effectiveness and high enantiomeric purity of the D-methionine starting material.

Synthesis of Protected this compound Derivatives

The amino group of this compound is nucleophilic and often requires protection during multi-step syntheses to prevent unwanted side reactions. Several standard amine protecting groups, such as Boc, Ts, Cbz, and Fmoc, are used for this purpose.

Boc-Protected this compound Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group. The synthesis of Boc-D-Methioninol typically involves the reaction of this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

A standard procedure involves dissolving this compound in a suitable solvent mixture, such as aqueous dioxane or tetrahydrofuran, and adding a mild base like sodium bicarbonate or triethylamine. Boc₂O is then added, and the reaction is stirred at room temperature until completion. The resulting N-Boc-D-Methioninol is a stable, versatile intermediate used in peptide synthesis and the development of pharmaceuticals. chemimpex.com

| Reagent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | NaHCO₃ or Et₃N | Dioxane/Water or THF | Stirring at room temperature |

Ts-Protected this compound Synthesis

The tosyl (Ts) group, derived from p-toluenesulfonyl chloride (TsCl), provides a robust, base-stable, and crystalline derivative. The synthesis of N-tosyl-D-Methioninol can be achieved directly from the amino alcohol.

A one-pot procedure involves treating the amino alcohol with tosyl chloride in the presence of a base. nih.gov Two effective, complementary methods have been described for amino alcohols:

Method A: Using potassium carbonate (K₂CO₃) as the base in acetonitrile. nih.gov

Method B: Using aqueous potassium hydroxide (KOH) in a biphasic system with dichloromethane (CH₂Cl₂). nih.gov

In a typical "Method A" procedure, this compound is mixed with K₂CO₃ in acetonitrile, and tosyl chloride is added portionwise. The reaction proceeds at room temperature, yielding the N-tosylated product after a simple workup. nih.gov These methods are efficient and utilize simple inorganic bases. nih.gov

Other N-Protected Derivatives (Cbz, Fmoc)

Carboxybenzyl (Cbz) Protection: The Cbz group is a classic amine protecting group, stable to acidic and basic conditions but readily removed by catalytic hydrogenolysis. The protection of this compound is achieved by reacting it with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A typical procedure involves dissolving the amino alcohol in an aqueous solvent mixture like THF/water with a base such as sodium bicarbonate (NaHCO₃). total-synthesis.com Cbz-Cl is added, often at 0°C, and the reaction is stirred to completion, yielding the N-Cbz protected product in high yield. total-synthesis.com

Fluorenylmethoxycarbonyl (Fmoc) Protection: The Fmoc group is a base-labile protecting group central to modern solid-phase peptide synthesis (SPPS). For solution-phase synthesis, this compound can be protected by reacting it with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl). The reaction is typically carried out in a solvent like dichloromethane (DCM) or dimethylformamide (DMF) with a non-nucleophilic organic base like diisopropylethylamine (DIEA) or a mild inorganic base. nih.gov

| Protecting Group | Reagent | Base | Typical Solvent | Reported Yield (General) |

|---|---|---|---|---|

| Cbz | Benzyl Chloroformate (Cbz-Cl) | NaHCO₃ | THF / Water | 90% total-synthesis.com |

| Fmoc | Fmoc-OSu | DIEA | DCM | High yields expected. |

Intramolecular Cyclization Reactions Involving this compound

The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions, leading to the formation of heterocyclic structures. These reactions can proceed via different pathways depending on the activation of its functional groups.

Optically active cyclic ethers can be synthesized from derivatives of this compound. One reported method involves the treatment of N-protected methioninol, such as N-tritylmethioninol, with methyl iodide. This step converts the nucleophilic thioether into a sulfonium salt, which acts as a good leaving group. Subsequent treatment with a base facilitates an intramolecular Williamson ether synthesis. The alkoxide, formed by the deprotonation of the primary alcohol, displaces the sulfonium salt in an intramolecular nucleophilic substitution reaction, yielding the corresponding cyclic ether derivative in excellent yields. This strategy provides a straightforward route to chiral cyclic ethers from amino alcohol precursors.

The synthesis of (R)-3-aminothiolane from a tosyl (Ts)-protected this compound derivative represents a plausible synthetic pathway involving intramolecular cyclization. Although specific literature detailing this exact transformation is not extensively documented, the reaction can be conceptualized based on established chemical principles.

The proposed synthesis would begin with the protection of the amino group of this compound, for instance, with a tosyl group, to yield Ts-protected this compound. The primary hydroxyl group of this intermediate would then be activated by converting it into a good leaving group, such as a tosylate or mesylate. Upon treatment with a non-nucleophilic base, the sulfur atom of the thioether side chain could act as an internal nucleophile. This would initiate an intramolecular nucleophilic substitution, displacing the leaving group and forming a cyclic sulfonium salt intermediate. The final step would involve the demethylation of this sulfonium salt to yield the neutral (R)-3-(tosylamino)thiolane. Subsequent deprotection of the tosyl group would afford the target compound, (R)-3-aminothiolane.

Table 1: Proposed Reaction Steps for (R)-3-Aminothiolane Synthesis

| Step | Reaction | Reagents/Conditions | Intermediate/Product |

| 1 | N-protection | Ts-Cl, Base (e.g., Pyridine) | Ts-protected this compound |

| 2 | O-activation | Ts-Cl, Base (e.g., Pyridine) | O,N-ditosyl-D-methioninol |

| 3 | Intramolecular Cyclization | Non-nucleophilic base | Cyclic sulfonium salt |

| 4 | Demethylation | Nucleophilic agent | (R)-3-(tosylamino)thiolane |

| 5 | Deprotection | Strong acid or reducing agent | (R)-3-aminothiolane |

Catalytic Approaches in this compound Synthesis

The direct reduction of D-methionine or its derivatives presents an efficient and atom-economical route to this compound. Catalytic hydrogenation is a particularly attractive method as it can offer high yields and stereochemical retention under optimized conditions.

Research has demonstrated that heterogeneous catalysts are effective for the selective hydrogenation of amino acids to amino alcohols. One such system, Rh-MoOx/SiO2, has been shown to be a highly effective catalyst for this transformation in a water solvent. rsc.org The modification of rhodium with molybdenum oxide significantly enhances the catalytic activity and improves both the selectivity and the enantiomeric excess of the product. rsc.org This method allows for the synthesis of various amino alcohols, including what can be inferred for this compound, in high yields (90–94%) with complete retention of the original stereochemistry. rsc.org

Another approach involves the use of ruthenium catalysts for the hydrogenation of amino acids. umaine.edu This method is highlighted as a simple and cost-effective way to produce optically active amino alcohols, avoiding the need for intermediate esterification that is common in traditional chemical reductions using reagents like sodium borohydride. umaine.edu The development of these catalytic systems represents a significant advancement in producing chiral amino alcohols directly from their corresponding amino acids.

Table 2: Overview of Catalytic Systems for Amino Alcohol Synthesis

| Catalyst System | Substrate | Product | Key Features |

| Rh-MoOx/SiO2 | Amino Acids | Amino Alcohols | High yields (90-94%), complete retention of configuration, water as solvent. rsc.org |

| Ruthenium-based catalysts | Amino Acids | Amino Alcohols | Cost-effective, direct reduction without esterification. umaine.edu |

D Methioninol As a Chiral Building Block in Organic Synthesis

Applications in Asymmetric Synthesis

Asymmetric synthesis aims to create chiral products with a preference for one enantiomer, a critical requirement in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. slideshare.net D-Methioninol is part of the "chiral pool," a collection of readily available, enantiomerically pure compounds from natural sources that serve as starting materials for complex syntheses. uvic.cabccollegeasansol.ac.in

Its primary application in asymmetric synthesis is as a scaffold to introduce chirality into a target molecule. ontosight.aiakjournals.com Chemists utilize its well-defined stereocenter to direct the formation of new stereocenters in subsequent reaction steps, a process known as chiral induction. uvic.ca For instance, this compound derivatives can be used in diastereoselective reactions, where the existing chiral center influences the stereochemical outcome of a transformation, leading to the preferential formation of one diastereomer. scielo.br This strategy is fundamental to producing specific, biologically active stereoisomers of complex molecules. researchgate.net

Research has demonstrated the use of D-amino acids, the precursors to D-amino alcohols like this compound, as building blocks for producing important pharmaceuticals and fine chemicals. nih.gov Enzymatic methods have been developed for the synthesis of various D-amino acids, which can then be converted to their corresponding amino alcohols, further expanding the toolkit for asymmetric synthesis. mdpi.commdpi.com

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After guiding the formation of the desired stereoisomer, the auxiliary is removed. numberanalytics.com this compound and its derivatives can function as effective chiral auxiliaries. akjournals.com

When attached to an achiral substrate, the chiral environment of the this compound moiety creates diastereomeric transition states that differ in energy. uvic.ca This energy difference directs an incoming reagent to attack from a specific face, resulting in the formation of one stereoisomer in excess over the other. uvic.ca For example, amino alcohols are known to be an appealing class of chiral auxiliaries for various asymmetric transformations, including additions and ring-closure reactions. akjournals.com While specific examples in the literature often highlight more common auxiliaries like those derived from phenylglycinol or valinol, the principles apply to this compound, which belongs to the same class of β-amino alcohols. akjournals.comthermofisher.com

The process typically involves:

Attaching the this compound auxiliary to the starting material.

Performing the key stereocenter-forming reaction, where the auxiliary directs the stereochemistry.

Cleaving the auxiliary to release the enantiomerically enriched product. uvic.ca

This approach is a cornerstone of modern organic synthesis, allowing for the construction of enantiopure compounds that are vital for pharmaceutical and biological applications. akjournals.comwikipedia.org

Synthesis of Biologically Active Compounds and Pharmaceuticals

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules and pharmaceuticals. ontosight.ai Its unique structure is leveraged to build complex molecular architectures with precise stereochemistry.

As a chiral building block, this compound is a precursor in the synthesis of various pharmaceutical compounds. ontosight.ai Its structure can be found within more complex drug molecules or it can be used as a starting point for creating derivatives with therapeutic potential. For example, its tert-butyl carbamate (B1207046) derivative, Boc-D-methioninol, is widely used in peptide synthesis and pharmaceutical development due to its enhanced stability and solubility. chemimpex.com It serves as a protecting group for the amino acid, enabling controlled and efficient synthesis of complex peptide structures that may form the basis of novel therapeutics. chemimpex.com

Derivatives of this compound have been synthesized for various applications. For instance, the intramolecular cyclization of a tosyl-protected this compound is a key step in synthesizing (R)-3-aminothiolane, a heterocyclic compound that can be incorporated into larger molecules. smolecule.com This highlights how the stereochemistry of this compound is transferred to subsequent products in a synthetic pathway.

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. This strategy is often used to improve properties like bioavailability. This compound derivatives are utilized in the creation of prodrugs. chemimpex.comchemimpex.com For example, Boc-D-methioninol is used to create prodrugs that enhance the absorption of medications. chemimpex.com

Amino alcohols in general, including methioninol, are listed as potential polar hydrophilic ligands that can be attached to drugs to form prodrugs. google.comgoogle.com.na This modification can alter the physicochemical properties of the parent drug, potentially improving its delivery and efficacy. Phosphoramidate triester prodrugs of antiviral nucleoside analogs, for instance, use amino acids to bypass the initial phosphorylation step, leading to improved formation of the active drug form and higher antiviral efficacy. nih.gov

The specific three-dimensional arrangement of atoms (stereoisomerism) in a drug molecule is critical, as different stereoisomers can have different pharmacological activities. ucsb.edu this compound is used to synthesize specific D-amino acid analogs of biologically active peptides. nih.gov For example, stereoisomers of methionine-enkephalin, an oligopeptide with opioid activities, have been synthesized using D-amino acid analogs to study structure-activity relationships. nih.gov

The synthesis of specific stereoisomers is a fundamental challenge in drug development. researchgate.net Using a chiral starting material like this compound from the chiral pool ensures that the final product has the desired absolute configuration. bccollegeasansol.ac.in This is more efficient than separating a mixture of enantiomers later in the process. The synthesis of D-phenylalanine derivatives, which are important chiral building blocks for antibiotics and chemotherapeutic agents, often relies on biocatalytic approaches that produce the specific D-enantiomer. nih.govmdpi.com Similarly, this compound provides a reliable source of D-chirality for creating novel drug candidates.

Research has explored compounds derived from or related to D-methionine and its derivatives for potential therapeutic applications, including antitumor and anti-HIV activities. While direct evidence for this compound itself is limited in the provided search results, related compounds show promise.

Antitumor Activity: D-methionine has been studied for its potential to mitigate side effects of chemotherapy drugs like cisplatin. ontosight.ai Plant extracts from Momordica charantia, which contain ribosome-inactivating proteins, have shown in vivo antitumor activity. core.ac.uk While not directly this compound, this points to the broader search for natural and synthetic compounds with anticancer properties.

Anti-HIV Activity: Phosphoramidate prodrugs of anti-HIV nucleoside analogs represent a strategy to enhance antiviral efficacy. nih.gov These prodrugs often incorporate amino acid moieties, and their effectiveness can depend on the specific amino acid used. nih.gov Research into proteins from plants like Canna indica has identified proteins with anti-HIV-1 reverse transcriptase (RT) inhibitory activity. thaiscience.info Furthermore, a protein isolated from Momordica charantia, named MAP 30, demonstrated dose-dependent inhibition of HIV-1 infection and replication in cell-based assays. core.ac.uk Di-halogenated compounds derived from L-tyrosine have also been identified as potential inhibitors of HIV-1 replication. nih.gov These findings illustrate the ongoing investigation into amino acid derivatives and related compounds as potential antiviral agents.

Integration into Peptidomimetics Research

This compound, a chiral amino alcohol, serves as a valuable building block in the field of peptidomimetics. Its structural features, including the D-configuration and the replacement of the carboxylic acid with a hydroxyl group, allow for the synthesis of peptide analogs with modified backbones and potentially enhanced properties. Researchers have explored the integration of this compound and its derivatives to create novel molecular structures and libraries for drug discovery.

The use of this compound has been proposed in the construction of combinatorial libraries of peptidomimetics. google.com In this context, it is one of many chiral building blocks used to generate a wide diversity of structures. The goal of such libraries is to identify lead compounds for drug development by exploring a vast chemical space that mimics the pharmacophoric features of natural peptides but with improved pharmacokinetic profiles. google.com For instance, DL-Methioninol has been listed as a potential component for creating libraries of aminothioether acids, which are dipeptide isosteres where a thioether bridge replaces the central amide bond. google.com

Furthermore, this compound has been identified as a building block for the synthesis of small cationic antimicrobial peptides. google.com The incorporation of non-standard amino acids and their alcohol derivatives is a strategy to modulate the activity, selectivity, and stability of these peptides.

A specific application of a methioninol-derived building block is in the creation of structurally complex, functional molecules. Research has demonstrated the synthesis of propeller-shaped molecules from derivatives of methioninol and S-methylcysteine. In this work, the chirality of the methioninol-derived ligand was shown to control the helicity of a copper complex. acs.org A key finding was that the helicity of this complex could be inverted through a one-electron reduction of the copper center, a change that was observable in the exciton-coupled circular dichroism (ECCD) spectra. acs.org This demonstrates how a chiral building block derived from an amino acid can impart dynamic stereochemical properties to a larger assembly.

The following tables summarize the documented and proposed uses of this compound in peptidomimetic-related research.

Table 1: Proposed Applications of this compound in Peptidomimetic Libraries

| Application Area | Description | Reference |

|---|---|---|

| Combinatorial Libraries | Used as a building block in the synthesis of diverse libraries of peptidomimetic aminothioether acids to identify lead compounds for drug discovery. | google.com |

Table 2: Research Findings on a Methioninol-Derived Molecular Complex

| Molecular System | Key Feature | Observation | Significance | Reference |

|---|

While extensive, detailed studies focusing solely on the integration of this compound into various classes of peptidomimetics are not abundant in publicly available literature, its inclusion in patents for large-scale library synthesis and its use in creating sophisticated molecular structures underscore its potential and value as a chiral building block in organic synthesis and medicinal chemistry. google.comgoogle.comacs.org Its availability in protected forms, such as Boc-D-Methioninol, facilitates its use in synthetic protocols. iris-biotech.de

Biological and Biochemical Research Involving D Methioninol

D-Methioninol in Studies of Amino Acid Metabolism and Protein Synthesis

This compound is a crucial compound for investigating the intricate processes of amino acid metabolism and its influence on protein synthesis. medkoo.commedkoo.com Unlike its amino acid counterpart, D-methionine, this compound cannot be charged to a transfer RNA (tRNA) and is therefore not incorporated into polypeptide chains during translation. This characteristic makes it an excellent tool for dissecting the signaling roles of methionine availability from the process of protein synthesis itself.

Comparative Studies with L-Methioninol and D-Methionine

Comparative studies involving this compound, its enantiomer L-Methioninol, and the parent amino acid D-methionine have provided valuable insights into the stereospecificity of biological processes. The chirality of these molecules significantly impacts their biological activity and metabolic fate.

Research has shown that the utilization of D-amino acids, including D-methionine, is often less efficient in mammals compared to their L-counterparts. chemicalbook.comnih.gov For instance, studies in humans have indicated that D-methionine is poorly utilized, with supplementation not leading to the same improvement in nitrogen retention as L-methionine. chemicalbook.comnih.gov This difference is largely attributed to the activity of D-amino acid oxidase (DAAO), an enzyme that metabolizes D-amino acids. nih.gov

In the context of animal nutrition, particularly in non-ruminants like nursery pigs, the bioavailability of D-methionine relative to L-methionine has been a subject of investigation. While some studies have reported lower bioavailability for D-methionine, others have found no significant differences in bioefficacy. peerj.com A study using the slope-ratio assay in nursery pigs indicated that the mean relative bioequivalence of D- to L-methionine was approximately 87.6% based on urinary nitrogen output and 89.6% based on nitrogen retention. peerj.com

The table below summarizes the key comparative aspects of these compounds.

| Compound | Key Characteristics | Metabolic Fate |

| This compound | D-enantiomer of methioninol; hydroxyl group instead of carboxyl group. | Not incorporated into proteins; used to study metabolic signaling. |

| L-Methioninol | L-enantiomer of methioninol. | |

| D-Methionine | D-enantiomer of methionine. | Can be converted to L-methionine via chiral inversion, but utilization is less efficient than L-methionine in some species. chemicalbook.comnih.gov |

| L-Methionine | Naturally occurring, proteinogenic amino acid. chemicalbook.com | Directly incorporated into proteins and serves as a precursor for various metabolic pathways. chemicalbook.comcreative-proteomics.com |

Investigation of Metabolic Pathways using Methionine Derivatives

Derivatives of methionine, including this compound, are instrumental in elucidating complex metabolic pathways. chemimpex.com These compounds allow researchers to trace the flow of metabolites and understand the regulatory mechanisms that govern cellular function.

Role of Methionine in Biological Processes

Methionine is an essential amino acid with a central role in numerous biological processes beyond its function as a building block for proteins. chemicalbook.comcreative-proteomics.comnih.gov It is a key component of the one-carbon metabolism pathway, which is crucial for the synthesis of S-adenosylmethionine (SAM). creative-proteomics.comwikipedia.org SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids, thereby playing a fundamental role in epigenetic regulation and cellular signaling. creative-proteomics.comwikipedia.orgnih.gov

Furthermore, methionine metabolism is interconnected with the transsulfuration pathway, leading to the synthesis of cysteine, a precursor for the major intracellular antioxidant, glutathione. creative-proteomics.com The methionine salvage pathway also regenerates methionine and is involved in the production of polyamines, which are essential for cell growth and proliferation. nih.gov

Methionine-induced Protein Synthesis Regulation

The availability of methionine is a critical regulator of protein synthesis. Cells have evolved sophisticated mechanisms to sense methionine levels and adjust translational capacity accordingly. As previously mentioned, the S6K1 pathway is a key mediator of this response. researchgate.net Studies have shown that methionine deprivation reduces the phosphorylation of S6K1 and its downstream targets, leading to a decrease in the assembly of the translation preinitiation complex and a subsequent reduction in protein synthesis. researchgate.net

Interestingly, research in avian myoblasts has revealed that the regulation of protein synthesis by methionine can occur independently of the GCN2/eIF2α pathway, another major amino acid sensing pathway. researchgate.net The use of methioninol in these studies was critical to demonstrate that the signaling effects of methionine on the S6K1 pathway are not solely dependent on its incorporation into proteins. researchgate.net

D-Amino Acid Oxidase (DAAO) and Chiral Inversion

The metabolism of D-amino acids, including D-methionine, is primarily initiated by the enzyme D-amino acid oxidase (DAAO). nih.gov This enzyme catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide. nih.gov This process is the first step in the chiral inversion of D-amino acids to their L-enantiomers, which can then be utilized by the body. nih.gov The presence and activity of DAAO, particularly in the kidneys and brain, are key determinants of the extent to which D-amino acids can be metabolically inverted and used. nih.gov The process of chiral inversion, the conversion of one enantiomer to its mirror image, has been observed for several D-amino acids in mammals. wikipedia.org This unidirectional conversion is crucial for the utilization of exogenously supplied D-amino acids. nih.gov

Effects on Cellular Processes and Signaling Pathways

The influence of methionine and its derivatives extends to a wide array of cellular processes and signaling pathways. Methionine metabolism is intricately linked to major signaling networks such as the mTOR and AMPK pathways, which are central regulators of cell growth, proliferation, and energy homeostasis. creative-proteomics.com

For instance, mTOR signaling can promote the synthesis of SAM, the key methyl donor, by upregulating the expression of methionine adenosyltransferase (MAT). creative-proteomics.com Conversely, AMPK, which is activated under low energy conditions, can inhibit MAT activity. creative-proteomics.com

Modulation of S6K1 Pathway

D-methionine has been shown to influence the S6K1 (Ribosomal protein S6 kinase 1) pathway, a critical regulator of cell growth and protein synthesis. In a study utilizing bovine mammary epithelial cells (MAC-T), supplementation with D-methionine was investigated for its effects on milk protein synthesis, a process heavily reliant on the mTOR-S6K1 axis. While the methionine precursor 2-hydroxy-4-methylthiobutanoic acid (HMBi) demonstrated a more potent effect, D-methionine treatment also resulted in higher mRNA expression of S6K1 compared to control groups. nih.gov This suggests that D-methionine can play a role in modulating S6K1 activity.

Table 1: Effect of Methionine Derivatives on S6K1 Pathway Components in Bovine Mammary Epithelial Cells

| Treatment Group | Beta-Casein mRNA Expression | S6K1 mRNA Expression | Medium Protein Content |

| Control | Baseline | Baseline | Baseline |

| D-Methionine | Increased vs. Control | Increased vs. Control | Higher than Control |

| HMBi | Highest Expression | Highest Expression | Higher than Control |

Data synthesized from a study on bovine mammary epithelial cells. nih.gov

Impact on GCN2/eIF2 alpha Cascade

The GCN2/eIF2 alpha cascade is a primary pathway for responding to amino acid deprivation. When uncharged tRNA accumulates, GCN2 (General control nonderepressible 2) kinase is activated, leading to the phosphorylation of eIF2α (eukaryotic initiation factor 2 alpha). This, in turn, reduces global protein synthesis while upregulating the translation of specific stress-response genes like ATF4. nih.gov

In studies with avian QM7 myoblasts, while methionine availability, in general, was found to regulate the GCN2/eIF2α pathway, the use of methioninol (stereoisomer not specified) did not activate this cascade in the same manner as amino acid starvation. nih.govresearchgate.net Specifically, methioninol did not prevent the regulation of protein synthesis by methionine, suggesting its effects are at least partially independent of the canonical tRNA charging-GCN2 mechanism. nih.govresearchgate.net In agreement with this, another study showed that the addition of methioninol could actually lead to increased levels of phosphorylated eIF2α in cells already supplied with L-methionine. researchgate.net This indicates a complex interaction with the pathway that is distinct from a simple starvation response.

Interestingly, a separate line of research in mouse embryonic fibroblasts (MEFs) has revealed a GCN2/eIF2α phosphorylation-independent pathway that can upregulate ATF4, particularly in response to methionine deficiency. nih.gov This suggests that cells have alternative mechanisms to sense and respond to the lack of methionine, which could potentially be influenced by its D-isomers or derivatives, though this has not been explicitly demonstrated for this compound.

This compound as a Tool in Enzyme Interaction Studies

The unique chemical properties of methionine derivatives, including this compound, make them valuable tools for probing the structure and function of enzymes, particularly those that bind methionine.

Methionyl-tRNA Synthetase Binding Studies

Methionyl-tRNA synthetase (MetRS) is a vital enzyme responsible for the first step of protein synthesis: the attachment of methionine to its cognate tRNA. The binding of substrates and their analogs to MetRS has been a subject of intense study. Research on MetRS from Escherichia coli has revealed that L-methioninol, an analog of methionine that lacks the carboxylate group, plays a significant role in modulating the enzyme's affinity for other substrates. nih.gov

Specifically, L-methioninol was found to enhance the binding of AMP to the synthetase. nih.gov This cooperative binding effect was exploited to develop a novel affinity chromatography purification method for MetRS. The enzyme's retention on an AMP-linked agarose (B213101) gel was dependent on the presence of L-methioninol in the buffer. nih.gov The enzyme could then be specifically eluted by either removing the L-methioninol or by adding an excess of L-methionine, which antagonizes the cooperative effect of L-methioninol. nih.gov Further studies have confirmed that cooperative ATP binding to MetRS is markedly enhanced by substrate analogs like methioninol that lack the carboxylate group. asm.org While these seminal studies utilized L-methioninol, they underscore the principle that such analogs are powerful probes for studying the allosteric and cooperative interactions within the active site of aminoacyl-tRNA synthetases. The potential for this compound to act in a similar or distinct manner in these binding interactions presents an area for further investigation.

Advanced Research Perspectives on D Methioninol

Design and Synthesis of Novel D-Methioninol-based Ligands

The unique structure of this compound, featuring a primary alcohol, a primary amine, and a thioether side chain originating from a chiral center, makes it an exceptional starting material for the synthesis of complex ligands. chemimpex.com Researchers utilize it as a chiral auxiliary to guide the stereochemical outcome of chemical reactions, which is crucial in the development of pharmaceuticals. chemimpex.com

One significant application is in the creation of polydentate ligands capable of coordinating with metal ions. For instance, tripodal ligands derived from this compound have been synthesized and complexed with metals like copper (Cu) and zinc (Zn). researchgate.net The synthesis often involves the reaction of the amino group of this compound with moieties that can also bind to metals, such as quinolyl or pyridyl groups. researchgate.net Another notable synthetic pathway starting from this compound leads to the formation of (R)-3-aminothiolane. This synthesis involves the protection of the amino group, activation of the hydroxyl group to facilitate intramolecular cyclization, and subsequent deprotection to yield the target aminothiolane, which is a critical building block for various biologically active compounds. researchgate.net The Boc-protected form, Boc-D-methioninol, is also a key intermediate, enhancing stability and solubility during peptide synthesis and the development of prodrugs. chemimpex.com

| Ligand/Derivative | Synthetic Precursor | Key Synthetic Step | Application / Significance |

| Tripodal Quinolyl Ligands | This compound | SN2 reaction between 2-bromomethylquinoline and this compound methyl ester. researchgate.net | Formation of metal complexes for chiroptical switches. researchgate.net |

| (R)-3-Aminothiolane | Ts-protected-D-methioninol | Intramolecular cyclization via hydroxyl group activation. researchgate.net | Important building block for pharmaceuticals. researchgate.net |

| Boc-D-methioninol | This compound | Protection of the amino group with a tert-butyloxycarbonyl (Boc) group. chemimpex.com | Used in peptide synthesis and to create prodrugs with enhanced bioavailability. chemimpex.com |

| Thiazoline (B8809763) Derivatives | This compound | Condensation reactions to form the thiazoline ring. rsc.org | Synthesis of novel ligands and fluorescent probes. rsc.org |

This table provides examples of ligands and derivatives synthesized from this compound and their applications based on available research.

Chiroptical Molecular Switches and Stereodynamic Effects

A fascinating area of research is the use of this compound derivatives in the construction of chiroptical molecular switches. researchgate.net These are molecules that can change their optical properties, specifically their interaction with circularly polarized light, in response to an external stimulus. researchgate.net

Researchers have successfully designed propeller-shaped molecules by complexing this compound-derived tripodal ligands with copper ions. researchgate.netacs.org The resulting complexes exhibit a phenomenon known as redox-triggered helicity inversion. researchgate.netacs.org In these systems, the Cu(I) and Cu(II) oxidation states favor different coordination geometries. The change in the metal's oxidation state, typically induced electrochemically or chemically, forces a conformational change in the organic ligand, which inverts the helicity of the entire molecular structure. researchgate.netacs.org This inversion is observed as a distinct change, often a complete inversion of the signal, in the circular dichroism (CD) spectrum. researchgate.net This stereodynamic effect is not limited to redox stimuli; in some related systems using different ligands, pH changes can also control the configuration. researchgate.net

| Switch Type | Stimulus | Metal Ion | Observed Effect |

| Helicity Inversion | Redox (Oxidation/Reduction) | Copper (Cu) | Inversion of the exciton-coupled circular dichroism (ECCD) spectrum. researchgate.netacs.org |

| Configurational Inversion | pH (Acid/Base) | Ruthenium (Ru) | Inversion of the Ru-centered configuration in cysteine-binding products. researchgate.net |

This table summarizes the characteristics of chiroptical switches developed using this compound derivatives and related systems.

Development of Analytical Methods for this compound and its Metabolites

The accurate detection and quantification of this compound and its metabolites are crucial for both synthetic chemistry and potential biomedical studies. Given its chiral nature, enantioselective analytical methods are of paramount importance.

High-performance liquid chromatography (HPLC) is a widely used technique. For the enantioseparation of amino alcohols like this compound, an indirect approach involving derivatization with a chiral derivatizing reagent (CDR) is effective. akjournals.com Reagents such as (S)-N-(4-Nitrophenoxycarbonyl) phenylalanine methoxyethyl ester can be used to form diastereomers that are separable on standard reversed-phase HPLC columns. akjournals.com Another advanced method is chiroptical sensing, which relies on the reaction of the analyte with a probe molecule to generate a product with a characteristic CD signal. rsc.orgnsf.gov For instance, reacting this compound with specific aromatic aldehydes or iso(thio)cyanates produces a complex whose CD signal can be correlated to the enantiomeric composition and absolute configuration of the amino alcohol. rsc.orgnsf.gov

For the analysis of metabolites, liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful and sensitive technique. restek.commdpi.com While direct methods for this compound metabolites are not extensively detailed, methods developed for the broader methionine pathway are instructive. restek.com These methods can simultaneously quantify related compounds such as homocysteine, cysteine, and methionine sulfoxide, which are potential metabolites of this compound. restek.comnih.gov Such analyses often require a sample preparation step, such as reduction with dithiothreitol (B142953) (DTT) to break disulfide bonds, followed by protein precipitation before injection into the LC-MS/MS system. restek.com

| Analytical Technique | Principle | Application for this compound/Metabolites |

| Reversed-Phase HPLC | Separation of diastereomeric derivatives formed with a chiral derivatizing reagent. akjournals.com | Enantioseparation and purity assessment of this compound. akjournals.com |

| Chiroptical Sensing | Formation of a new chiral complex with a probe, inducing a measurable CD signal. rsc.orgnsf.gov | Rapid determination of absolute configuration and enantiomeric excess. rsc.orgnsf.gov |

| LC-MS/MS | Chromatographic separation coupled with highly sensitive and specific mass-based detection. restek.commdpi.com | Quantitative analysis of potential metabolites (e.g., methionine sulfoxide) in biological matrices. restek.commdpi.comnih.gov |

This table compares different analytical methods applicable to the analysis of this compound and its related metabolic compounds.

Future Directions in this compound Research in Medicinal Chemistry

The unique properties of this compound position it as a compound of interest for future medicinal chemistry research. The incorporation of D-amino acids and their derivatives into peptides is a well-established strategy to enhance stability against proteolytic degradation. nih.gov Future work could focus on designing this compound-containing peptidomimetics to create stable, potent, and selective ligands for therapeutic targets. nih.gov

The development of more sophisticated molecular switches based on this compound for applications in sensing and diagnostics is a promising avenue. This includes creating systems that respond to multiple stimuli or that can function within biological environments to detect specific analytes. The synthesis of novel this compound derivatives will continue to be a key activity, aiming to produce building blocks for new classes of therapeutic agents. researchgate.netrsc.org Furthermore, as D-amino acid metabolism is increasingly recognized for its role in physiology and disease, future research will likely involve the development of advanced analytical tools to track the metabolic fate of this compound in vivo, providing insights into its biological roles and potential as a biomarker. mdpi.comnih.gov

Q & A

Q. What are the optimal chromatographic methods for separating D-Methioninol enantiomers in complex biological matrices?

Methodological Answer: To separate this compound enantiomers, prioritize high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cyclodextrin-based columns) or capillary electrophoresis (CE) using chiral selectors like sulfated β-cyclodextrin. Validate the method by assessing resolution (Rs > 1.5), retention time reproducibility (<2% RSD), and limit of detection (LOD ≤ 0.1 µg/mL). Include internal standards (e.g., L-Methioninol) to correct for matrix effects. For biological samples, employ protein precipitation or solid-phase extraction to reduce interference .

Q. How can researchers characterize the stability of this compound under physiological pH and temperature conditions?

Methodological Answer: Design accelerated stability studies using buffer solutions (pH 4.0–7.4) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy (λ = 210–220 nm for thiol groups) or LC-MS/MS to quantify intact this compound. Calculate degradation rate constants (k) and half-life (t½) using first-order kinetics. Include control samples with antioxidants (e.g., ascorbic acid) to assess oxidative stability. Document raw data and analytical parameters to ensure reproducibility .

Q. What in vitro models are suitable for preliminary assessment of this compound’s cellular uptake mechanisms?

Methodological Answer: Use Caco-2 cell monolayers to simulate intestinal absorption or MDCK cells for blood-brain barrier penetration assays. Apply concentration-dependent transport studies (0.1–100 µM) with/without inhibitors (e.g., probenecid for organic anion transporters). Quantify intracellular this compound via LC-MS/MS and normalize to protein content. Include bidirectional transport (apical-to-basolateral vs. basolateral-to-apical) to assess active transport mechanisms. Triplicate experiments with statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor-binding affinities of this compound across independent studies?

Methodological Answer: Conduct a meta-analysis of existing data using PRISMA guidelines (). Evaluate confounding variables:

- Experimental conditions: Compare buffer pH, temperature, and assay types (e.g., radioligand binding vs. SPR).

- Data normalization: Standardize results to reference agonists/antagonists (e.g., % of maximal binding).

- Statistical heterogeneity: Apply I² statistics to quantify variability. If I² > 50%, perform subgroup analysis by study design (e.g., cell lines vs. tissue homogenates). Validate findings via independent dose-response assays with strict quality controls (e.g., Z’-factor > 0.5) .

Q. What experimental strategies mitigate batch-to-batch variability in this compound’s synthetic yield and purity?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Critical process parameters (CPPs): Optimize reaction temperature, catalyst concentration, and stirring rate via factorial design (e.g., 2³ full factorial).

- In-process controls: Use inline FTIR or Raman spectroscopy to monitor intermediate formation.

- Purification: Standardize crystallization solvents (e.g., ethanol/water mixtures) and cooling rates. Characterize final batches via chiral HPLC, NMR (¹H/¹³C), and elemental analysis. Document deviations and corrective actions in a batch record .

Q. How to design a reproducible in vivo study evaluating this compound’s blood-brain barrier (BBB) penetration?

Methodological Answer: Use transgenic mice (e.g., Pgp-deficient strains) to assess transporter-mediated efflux. Administer this compound intravenously (1–10 mg/kg) and collect plasma/brain tissue at multiple timepoints (5–60 min). Quantify brain-to-plasma ratio (Kp) via LC-MS/MS. Include a positive control (e.g., quinidine for Pgp inhibition) and validate BBB integrity with Evans blue dye. Use nonlinear mixed-effects modeling (NONMEM) to estimate pharmacokinetic parameters (CL, Vd) .

Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s cytotoxicity across cancer cell lines?

Methodological Answer: Apply hierarchical clustering or principal component analysis (PCA) to identify outliers. Stratify data by cell lineage (e.g., epithelial vs. mesenchymal) and genetic markers (e.g., p53 status). Use mixed-effects models to account for inter-lab variability. Validate findings via combinatorial index (CI) assays (e.g., Chou-Talalay method) to assess synergism with standard chemotherapeutics. Report 95% confidence intervals and effect sizes (Cohen’s d) .

Reproducibility and Data Management

Q. How to ensure long-term reproducibility of this compound’s spectroscopic characterization data?

Methodological Answer: Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

- Metadata: Document instrument settings (e.g., NMR pulse sequences, HPLC gradient profiles).

- Raw data storage: Use repositories like Zenodo or Figshare with DOI assignment.

- Version control: Track changes in electronic lab notebooks (ELNs) like LabArchives. For collaborative projects, define data ownership and access protocols in advance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.